6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione
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Overview
Description
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is known for its unique structure, which includes an epoxide group and a tetrahydroanthracene backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
Oxidation Products: More oxidized anthracene derivatives.
Reduction Products: Diols.
Substitution Products: Various substituted anthracene derivatives.
Scientific Research Applications
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyltetrahydroanthraquinone epoxide
- 4α,9α-Epoxyanthracene-9,10-dione,6-ethyl-1,2,3,4-tetrahydro-
- 5-ethyl-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-triene-2,9-dione
Uniqueness
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione is unique due to its specific structural features, including the ethyl group and the epoxide ring.
Properties
CAS No. |
35301-66-7 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-ethyl-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-triene-2,9-dione |
InChI |
InChI=1S/C16H16O3/c1-2-10-5-6-11-12(9-10)14(18)16-8-4-3-7-15(16,19-16)13(11)17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
GQNDEQRVNHMCEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C34CCCCC3(C2=O)O4 |
Origin of Product |
United States |
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